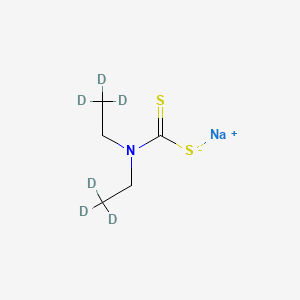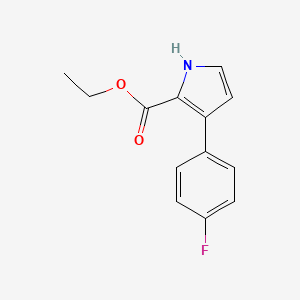
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is a complex organic compound with the molecular formula C38H28N2 It is known for its unique structural properties, which include a central anthracene core substituted with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine typically involves the reaction of 9,10-dibromoanthracene with diphenylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine has several scientific research applications, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Photonic Devices: The compound’s ability to emit light makes it suitable for use in photonic devices and sensors.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine exerts its effects involves interactions with molecular targets and pathways related to its electronic structure. The compound’s anthracene core and phenyl substituents play a crucial role in its ability to absorb and emit light. This makes it an effective material for applications in organic electronics and photonics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but lacks the methyl and additional phenyl groups.
Anthracene: The parent compound without any substituents.
2-Methyl-9,10-diphenylanthracene: Similar but with fewer phenyl groups.
Uniqueness
2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it more suitable for applications in organic electronics and photonics compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
189263-84-1 |
|---|---|
Molekularformel |
C39H30N2 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
2-methyl-9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine |
InChI |
InChI=1S/C39H30N2/c1-29-26-27-36-37(28-29)39(41(32-20-10-4-11-21-32)33-22-12-5-13-23-33)35-25-15-14-24-34(35)38(36)40(30-16-6-2-7-17-30)31-18-8-3-9-19-31/h2-28H,1H3 |
InChI-Schlüssel |
GLNOTXWCHPPPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)








![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)


